N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H13FN2O2S and its molecular weight is 292.33 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is 292.06817700 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactive Compound Synthesis and Characterization
N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is part of a class of compounds known as Schiff bases, which have been synthesized and characterized for their potential bioactive properties. These compounds, including closely related derivatives, have been explored for their antibacterial, antifungal, antioxidant, and cytotoxic activities. They have shown remarkable activities in each of these areas, with some exhibiting the ability to interact with salmon sperm DNA through an intercalative mode of interaction, suggesting potential applications in molecular biology and pharmacology (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Chemical Synthesis and Transformation
N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide and its analogs are also of interest in synthetic chemistry for the development of new synthetic methodologies. For example, the use of N-fluorobenzenesulfonimide as a nitrogen-radical precursor in the copper-catalyzed aminoazidation of alkenes represents a novel approach to vicinal amino azides, which are valuable intermediates in organic synthesis. Such methodologies highlight the versatility of N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide derivatives in facilitating the formation of complex molecular structures, which could have implications in the synthesis of pharmaceuticals and other nitrogen-containing compounds (Zhang & Studer, 2014).
Molecular Structure and Quantum Studies
The structural elucidation of compounds like N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is critical for understanding their reactivity and potential applications. Studies involving single-crystal X-ray diffraction analysis, UV–Vis, FT-IR, and NMR spectroscopy have provided detailed insights into their molecular structures. Such studies not only confirm the expected structures of these compounds but also facilitate quantum mechanical calculations and theoretical studies, which can predict their reactivity, stability, and interactions with biological molecules. This level of understanding is crucial for designing compounds with specific biological or chemical properties (Arshad et al., 2017).
Sensor Development and Metal Ion Detection
Derivatives of N'-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide have been utilized in the development of sensors for the detection of metal ions. The ability of these compounds to form stable complexes with specific metal ions makes them suitable for use in electrochemical sensors. This has implications for environmental monitoring, where the detection of metal ions in water and other samples is of great importance. Such sensors can offer high sensitivity, selectivity, and rapid response times, making them valuable tools in analytical chemistry (Hussain, Rahman, Arshad, & Asiri, 2017).
Safety and Hazards
Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident. Unfortunately, specific safety and hazard information for N’-(3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is not available in the sources I found .
Properties
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWJUDAEXWEAY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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